molecular formula C16H27NO4 B8072164 (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate

(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate

Cat. No.: B8072164
M. Wt: 297.39 g/mol
InChI Key: GMRWKDNURRIYOZ-SOFGYWHQSA-N
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Description

(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the tert-butyl and methoxy groups. Common synthetic routes include:

  • Piperidine Formation: Piperidine can be synthesized through the reduction of pyridine or via the hydrogenation of pyridine derivatives.

  • Introduction of Functional Groups: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base, while the methoxy group can be added using methanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

(E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: Use in the production of specialty chemicals and materials, leveraging its unique properties.

Mechanism of Action

The mechanism by which (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

When compared to similar compounds, (E)-tert-butyl 4-(5-methoxy-5-oxopent-3-en-1-yl)piperidine-1-carboxylate stands out due to its unique structure and reactivity. Similar compounds include:

  • Piperidine derivatives: Other piperidine-based compounds with different substituents.

  • Tert-butyl esters: Compounds with tert-butyl groups in various positions.

  • Methoxy-containing compounds: Other molecules featuring methoxy groups in their structure.

Properties

IUPAC Name

tert-butyl 4-[(E)-5-methoxy-5-oxopent-3-enyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(19)17-11-9-13(10-12-17)7-5-6-8-14(18)20-4/h6,8,13H,5,7,9-12H2,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRWKDNURRIYOZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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